![molecular formula C10H13ClN2O2S2 B4088181 2-chloro-N,N-diethyl-4-nitro-5-(vinylthio)-3-thiophenamine](/img/structure/B4088181.png)
2-chloro-N,N-diethyl-4-nitro-5-(vinylthio)-3-thiophenamine
Overview
Description
2-chloro-N,N-diethyl-4-nitro-5-(vinylthio)-3-thiophenamine is a chemical compound that belongs to the class of nitrothiophenes. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-diethyl-4-nitro-5-(vinylthio)-3-thiophenamine is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects:
2-chloro-N,N-diethyl-4-nitro-5-(vinylthio)-3-thiophenamine has been shown to have various biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. The compound has been found to have low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N,N-diethyl-4-nitro-5-(vinylthio)-3-thiophenamine in lab experiments is its high purity and yield. The compound is also stable and can be easily synthesized. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the use of 2-chloro-N,N-diethyl-4-nitro-5-(vinylthio)-3-thiophenamine in scientific research. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential use in the treatment of inflammatory diseases and pain. Additionally, further research can be done to improve the solubility of the compound in water, which can expand its potential applications in various experiments.
In conclusion, 2-chloro-N,N-diethyl-4-nitro-5-(vinylthio)-3-thiophenamine is a unique compound that has potential applications in various fields of scientific research. Its synthesis method is well-established, and the compound has been shown to have low toxicity and high purity. Further research is needed to fully understand its mechanism of action and potential applications in various diseases.
Scientific Research Applications
2-chloro-N,N-diethyl-4-nitro-5-(vinylthio)-3-thiophenamine has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-cancer properties, anti-inflammatory effects, and analgesic properties. The compound has also been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
2-chloro-5-ethenylsulfanyl-N,N-diethyl-4-nitrothiophen-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S2/c1-4-12(5-2)7-8(13(14)15)10(16-6-3)17-9(7)11/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINRJQXYQHMTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(SC(=C1[N+](=O)[O-])SC=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-diethyl-4-nitro-5-(vinylthio)-3-thiophenamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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